![molecular formula C19H19N3O4S B6578915 N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-methanesulfonylpyrrolidine-2-carboxamide CAS No. 1219158-96-9](/img/structure/B6578915.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-methanesulfonylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Many derivatives of benzoxazoles are commercially important. Being a heterocyclic compound, benzoxazole finds use in research as a starting material for the synthesis of larger, usually bioactive structures .
Synthesis Analysis
Benzoxazole derivatives can be synthesized in straightforward simple chemistry without any quantitative chromatographic separations in reasonable yields . For example, 3-(1,3-benzoxazol-2-yl)phenylamine derivatives can be synthesized from a number of substituted 2-amino benzothiazoles .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be confirmed by various spectroscopic techniques such as FT-IR, 1H NMR, and mass spectrometry .Chemical Reactions Analysis
Benzoxazole derivatives have been used in the synthesis of a variety of bioactive compounds. For example, they have been used in the synthesis of potential antibacterial agents .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can vary widely depending on the specific substituents present in the molecule. For example, benzoxazole is a white to light yellow solid with a melting point of 27 to 30 °C and a boiling point of 182 °C .Applications De Recherche Scientifique
- Research Findings : Ligand-based virtual screening identified six new likely ERβ ligands (C1 to C6), including F5142-0107. In vitro experiments using murine 3T3-L1 cells revealed that C1 (S-Dihydrodaidzein) and C2 (3-(1,3-benzoxazol-2-yl)-benzamide) inhibited adipocyte differentiation and reduced intracellular lipid accumulation. mRNA expression of adipogenic markers PPARγ and C/EBPα was also significantly reduced by C1 and C2 .
- Context : Quinazoline derivatives, including benzoxazole-containing compounds, have therapeutic potential as anti-invasive agents in solid tumors, metastatic bone disease, and leukemia .
- In Vitro Testing : Evaluate F5142-0107’s antibacterial activity against gram-positive and gram-negative bacterial strains using agar well diffusion assays .
- Significance : Benzoxazole-containing compounds are being explored as potential drugs for neurodegenerative diseases like Alzheimer’s and prion diseases .
Anti-Adipogenic Activity
Anti-Invasive Potential
Antibacterial Activity
Neurodegenerative Diseases Research
Synthetic Strategies and Yield Optimization
These applications highlight the versatility and potential impact of F5142-0107 in various scientific contexts. Researchers can further explore its mechanisms, optimize synthesis, and uncover additional applications. 🌟
Mécanisme D'action
Target of Action
The primary target of N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-methanesulfonylpyrrolidine-2-carboxamide, also known as F5142-0107 or VU0637160-1, is believed to be specific receptors or enzymes involved in cellular signaling pathways. These targets often play crucial roles in disease progression, making them ideal for therapeutic intervention .
Mode of Action
This compound interacts with its targets by binding to specific sites, leading to either inhibition or activation of the target’s function. This interaction can result in changes in cellular signaling, gene expression, or metabolic processes, depending on the nature of the target .
Biochemical Pathways
The affected biochemical pathways include those involved in cell proliferation, apoptosis, and inflammation. By modulating these pathways, the compound can alter the cellular environment, potentially leading to therapeutic effects such as reduced tumor growth or decreased inflammation .
Pharmacokinetics
The pharmacokinetics of F5142-0107 involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream, distributed to various tissues, metabolized by liver enzymes, and eventually excreted. These properties influence its bioavailability and therapeutic efficacy .
Result of Action
At the molecular level, the compound’s action results in the modulation of target activity, leading to changes in cellular behavior. This can include inhibition of cell proliferation, induction of apoptosis, or suppression of inflammatory responses. These effects contribute to the compound’s potential therapeutic benefits .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s stability and efficacy. For instance, extreme pH levels or high temperatures might degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or biomolecules can alter its activity .
This comprehensive understanding of N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-methanesulfonylpyrrolidine-2-carboxamide’s mechanism of action highlights its potential as a therapeutic agent and underscores the importance of considering various factors in its development and application.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-methylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-27(24,25)22-11-5-9-16(22)18(23)20-14-7-4-6-13(12-14)19-21-15-8-2-3-10-17(15)26-19/h2-4,6-8,10,12,16H,5,9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOZBOJNMZMCNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

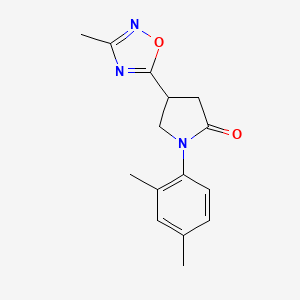
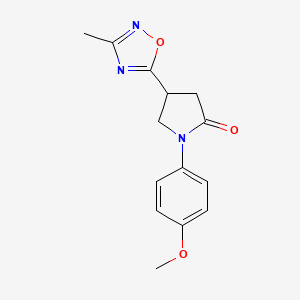
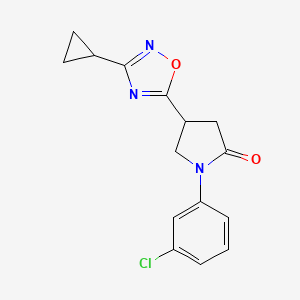
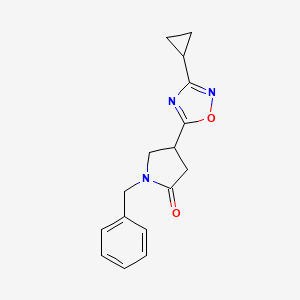
![1-[(2,4-difluorophenyl)methyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6578854.png)
![4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-[(thiophen-2-yl)methyl]pyrrolidin-2-one](/img/structure/B6578881.png)
![4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B6578887.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B6578888.png)
![1-cyclohexyl-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea](/img/structure/B6578902.png)
![3-[1-(3-chlorophenyl)-1-oxopropan-2-yl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6578908.png)
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6578923.png)
![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6578925.png)
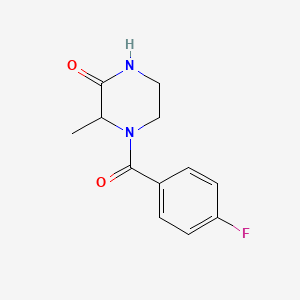
![9,10-dimethyl-12-[4-(pyridin-2-yl)piperazine-1-carbonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B6578938.png)